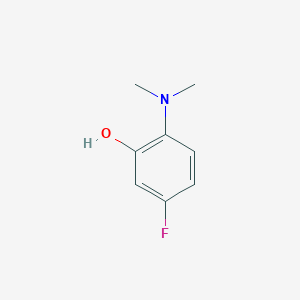

2-(Dimethylamino)-5-fluorophenol

Description

2-(Dimethylamino)-5-fluorophenol is a fluorinated phenolic compound featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a fluorine atom at the 5-position of the benzene ring.

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(dimethylamino)-5-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 |

InChI Key |

LAOICFRBSDCPPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Dimethylamino)-5-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring through a series of chemical reactions. One common method involves the reaction of 5-fluoro-2-nitrophenol with dimethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)-5-fluorophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethylamino)-5-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(dimethylamino)-5-fluorophenol with analogous compounds in terms of structural features, biological activity, and physicochemical properties.

Physicochemical Properties

- Acidity: The phenol group’s pKa is influenced by substituents. Fluorine’s electron-withdrawing effect increases acidity, while the dimethylamino group’s electron-donating nature may counteract this. For comparison, 5-amino-2,4-difluorophenol (two -F groups) is likely more acidic than 2-(dimethylamino)-5-fluorophenol .

- Lipophilicity: Fluorine atoms generally enhance lipophilicity (logP), but the dimethylamino group’s polarity may reduce it. This balance could improve blood-brain barrier penetration in neurological applications, as seen in Compound 83 .

Structure-Activity Relationship (SAR) Insights

- Amino Group Positioning: Moving the dimethylamino group from the 2-position (as in 2-(dimethylamino)-5-fluorophenol) to a methylene-linked position (e.g., Compounds 15–16) enhances SERT affinity, likely due to improved spatial alignment with the target .

- Halogen Effects : Fluorine at the 5-position (vs. iodine in Compound 16) may reduce binding potency but improve metabolic stability.

- Ring Systems: Cytotoxicity is more pronounced in compounds with extended conjugated systems (e.g., styrylquinolines) than in simple fluorophenols .

Biological Activity

2-(Dimethylamino)-5-fluorophenol (DMF) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMF, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10FNO

- Molecular Weight : 155.17 g/mol

- CAS Number : 37159-73-4

- Structure : The compound features a fluorine atom and a dimethylamino group attached to a phenolic structure, which is critical for its biological activity.

DMF's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Enzyme Inhibition : DMF has been studied for its potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and thymidylate synthase. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research has shown that DMF exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that DMF analogs demonstrate modest cytotoxicity against B16 melanoma cells, suggesting potential applications in oncology .

Therapeutic Applications

DMF has been explored for various therapeutic applications:

- Neuroprotection : Due to its AChE inhibitory properties, DMF may have neuroprotective effects, making it a candidate for treating Alzheimer's disease.

- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.

- Antimicrobial Properties : Some studies suggest that DMF may possess antimicrobial activity, although further research is needed to fully elucidate this aspect.

Study 1: Antitumor Activity Evaluation

A series of experiments evaluated the growth inhibitory effects of DMF against murine L1210 leukemia and B16 melanoma cells. The results indicated that DMF exhibited significant cytotoxicity, particularly when combined with other alkylating agents. The potency was found to be highly dependent on the specific alkylating moiety used in conjunction with DMF .

Study 2: AChE Inhibition

In another study focusing on the inhibition of AChE, DMF was tested alongside other known inhibitors. It demonstrated competitive inhibition with a Ki value indicating strong binding affinity. This suggests that DMF could be developed into a therapeutic agent for conditions characterized by cholinergic deficits .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| CAS Number | 37159-73-4 |

| Antitumor Activity | Moderate |

| AChE Inhibition | Competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.